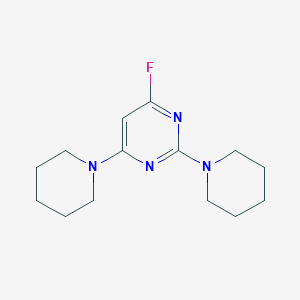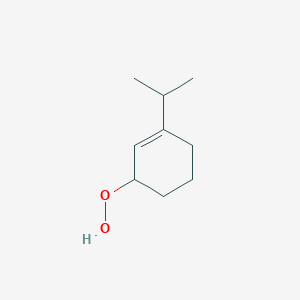
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly known as cumene hydroperoxide and is produced industrially for various purposes, including the production of phenol and acetone. In
作用機序
Cumene hydroperoxide acts as an oxidizing agent in biological systems. It can react with proteins, lipids, and DNA, leading to oxidative damage. Cumene hydroperoxide can also activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
Cumene hydroperoxide has been shown to induce oxidative stress and inflammation in various cell types. It can also induce cell death through apoptosis or necrosis. Cumene hydroperoxide has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
実験室実験の利点と制限
Cumene hydroperoxide is a commonly used oxidizing agent in laboratory experiments. It is relatively stable and can be easily synthesized. However, it is also highly reactive and can be hazardous to handle. Cumene hydroperoxide can also induce oxidative damage to experimental samples, which can be a limitation in some experiments.
将来の方向性
There are several future directions for research on cumene hydroperoxide. One area of interest is the role of cumene hydroperoxide in the pathogenesis of various diseases. Further research is needed to elucidate the mechanisms by which cumene hydroperoxide induces oxidative damage and inflammation in biological systems. Another area of interest is the development of new synthetic methods for cumene hydroperoxide and its derivatives. Finally, the use of cumene hydroperoxide as a potential therapeutic agent for the treatment of various diseases is an area of active research.
合成法
Cumene hydroperoxide is synthesized by the autoxidation of cumene in the presence of oxygen. The reaction is catalyzed by transition metal ions such as iron, copper, or cobalt. The process involves the formation of a cumene radical, which reacts with oxygen to form a cumene peroxide radical. The cumene peroxide radical then reacts with another molecule of cumene to form cumene hydroperoxide.
科学的研究の応用
Cumene hydroperoxide has various applications in scientific research. It is commonly used as a radical initiator in polymerization reactions. It is also used as a source of free radicals in chemical reactions and as an oxidizing agent in organic synthesis. Cumene hydroperoxide is also used in the production of phenol and acetone, which are important industrial chemicals.
特性
CAS番号 |
179249-43-5 |
|---|---|
製品名 |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3-hydroperoxy-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |
InChIキー |
QQTXERCLWKUTKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(CCC1)OO |
正規SMILES |
CC(C)C1=CC(CCC1)OO |
同義語 |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



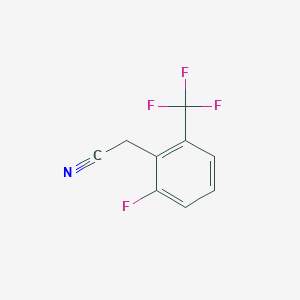
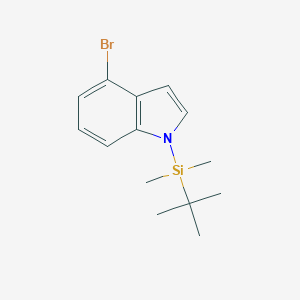


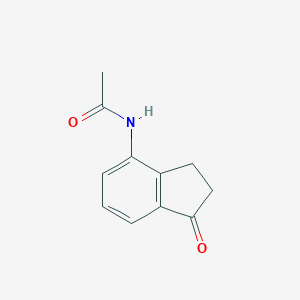
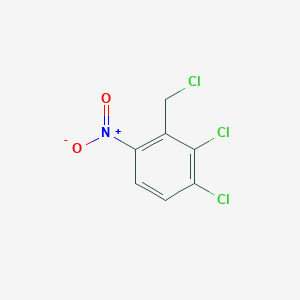
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)


